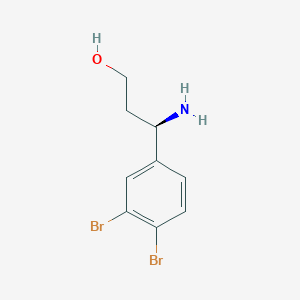

(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL

Descripción

(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL is a chiral secondary alcohol featuring a 3,4-dibromophenyl group and an amino group at the third carbon of the propanol backbone. Its molecular formula is C₉H₁₁Br₂NO, with an estimated molecular weight of ~309.09 g/mol. The stereochemistry (R-configuration) and bromine substituents on the aromatic ring distinguish it from closely related compounds.

Propiedades

Fórmula molecular |

C9H11Br2NO |

|---|---|

Peso molecular |

309.00 g/mol |

Nombre IUPAC |

(3R)-3-amino-3-(3,4-dibromophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11Br2NO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |

Clave InChI |

BWBGEJAUCGKTHT-SECBINFHSA-N |

SMILES isomérico |

C1=CC(=C(C=C1[C@@H](CCO)N)Br)Br |

SMILES canónico |

C1=CC(=C(C=C1C(CCO)N)Br)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL typically involves multi-step organic reactions One common method starts with the bromination of a phenyl derivative to introduce the bromine atoms at the 3 and 4 positions This is followed by the formation of the propan-1-ol backbone through a series of reactions, including nucleophilic substitution and reduction steps

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atoms can also participate in halogen bonding, further modulating the compound’s interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL with three analogs from the evidence:

*Estimated based on bromine’s higher lipophilicity compared to chlorine.

Key Observations:

Halogen Substitution Effects: Replacing chlorine with bromine increases molecular weight by ~89 g/mol and elevates XLogP3 (estimated ~2.5 vs. 1.7 for dichloro analog). Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Stereochemical and Functional Group Variations: The R-configuration in the target compound and (3R)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL may confer enantioselective interactions with chiral biological targets, unlike the unspecified stereochemistry in the 3,4-dichloro analog. The thiazole ring in (3S)-3-Amino-3-(1,3-thiazol-2-yl)propan-1-OL introduces sulfur and nitrogen atoms, enabling hydrogen bonding and π-stacking interactions absent in aryl-substituted analogs.

Actividad Biológica

(3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL is a chiral compound with significant implications in medicinal chemistry, particularly in the modulation of neurotransmitter receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Research indicates that (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL acts primarily as a positive allosteric modulator of dopamine receptors, particularly the D1 receptor subtype. This modulation enhances dopamine signaling, which may have therapeutic implications for conditions such as schizophrenia and Parkinson's disease. The compound selectively interacts with these receptors, increasing their activity without eliciting full agonist effects, thereby minimizing potential side effects associated with traditional agonists .

Neuropharmacological Effects

Studies have demonstrated that (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL exhibits significant neuropharmacological activity:

- Dopamine Receptor Modulation : It enhances the efficacy of D1 receptors while exhibiting minimal agonist-like activity. This selective interaction is crucial for developing treatments for psychiatric disorders without the adverse effects linked to full agonists .

- Potential Applications : The compound is being investigated for its potential in treating substance use disorders , where modulation of dopamine pathways can influence addictive behaviors .

Case Studies and Research Findings

-

Study on Dopamine D1 Receptors :

- A study evaluated the efficacy of (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL in enhancing D1 receptor activity. Results showed a significant increase in receptor activation compared to controls, indicating its potential as a therapeutic agent in enhancing dopaminergic signaling.

- Neuroprotective Effects :

Comparative Analysis with Related Compounds

To understand the unique properties of (3R)-3-Amino-3-(3,4-dibromophenyl)propan-1-OL, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(3,4-dichlorophenyl)propan-1-ol | Different dichlorophenyl group | Potentially different receptor interactions |

| (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-Ol | Variation in chlorination pattern | May exhibit distinct pharmacological profiles |

| (1S,3R)-5-Bromo-3-(hydroxymethyl)-1-methylisoquinoline | Isoquinoline core structure | Different mechanism of action related to isoquinolines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.